molecular formula C17H20N4O4S B2841989 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide CAS No. 2034233-03-7

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide

Cat. No.: B2841989
CAS No.: 2034233-03-7
M. Wt: 376.43
InChI Key: QALNOOWDUUJISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has identified compounds containing sulfonamido moieties as potent antibacterial agents. For instance, the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has shown significant antibacterial properties. These studies aimed to explore the antibacterial potential of these compounds against various bacteria, indicating their valuable applications in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013; El-Mariah, Hosny, & Deeb, 2006).

Matrix Metalloproteinase Inhibition

Another study focused on the synthesis of heterocyclic nonpeptide matrix metalloproteinase (MMP) inhibitors derived from a 6H-1,3,4-thiadiazine scaffold, showcasing the potential of such compounds in inhibiting MMP activity. This is crucial for therapeutic applications in conditions where MMP activity is detrimental (Schröder et al., 2001).

Antimicrobial and Anticonvulsant Properties

Compounds with a sulfonamide moiety have also been synthesized to test their antimicrobial and anticonvulsant activities. Some of these compounds demonstrated high activity against various microbial strains and showed protection against picrotoxin-induced convulsions, highlighting their potential in antimicrobial and anticonvulsant therapy (Sarvaiya, Gulati, & Patel, 2019; Farag et al., 2012).

Novel Synthesis Methods

Studies have also focused on the synthesis of novel heterocyclic compounds bearing the sulfonamide moiety for potential use as antimicrobial agents. These works not only contribute to the field of medicinal chemistry but also open up new pathways for the synthesis of compounds with desired biological activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014; Ibrahim & Behbehani, 2014).

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(methanesulfonamido)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-11(21-16(22)9-8-15(19-21)12-6-7-12)17(23)18-13-4-3-5-14(10-13)20-26(2,24)25/h3-5,8-12,20H,6-7H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALNOOWDUUJISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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